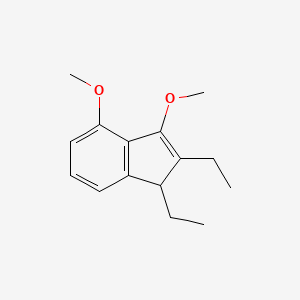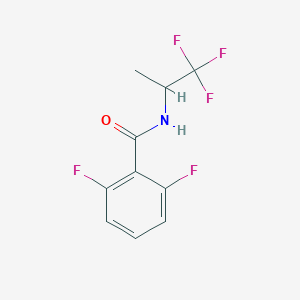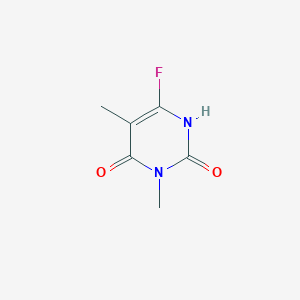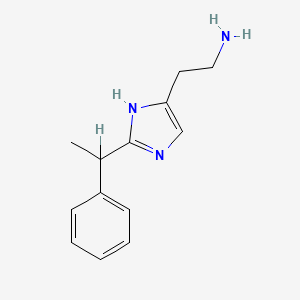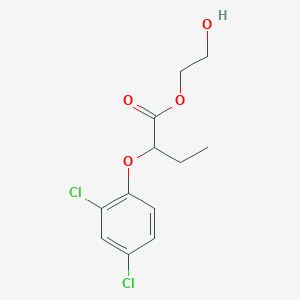
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is a synthetic organic compound belonging to the class of phenoxy herbicides. It is structurally characterized by the presence of a 2,4-dichlorophenoxy group attached to a butanoate backbone, with a hydroxyethyl group at the terminal position. This compound is primarily used in agricultural settings as a selective herbicide to control broad-leaved weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate typically involves the esterification of 2,4-dichlorophenoxybutanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 2,4-dichlorophenoxybutanoic acid and ethylene glycol.
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxybutanoic acid and ethylene glycol.
Oxidation: Corresponding aldehyde or carboxylic acid derivatives.
Substitution: Various substituted phenoxybutanoate derivatives.
Scientific Research Applications
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in weed control.
Medicine: Explored for potential anti-inflammatory and anti-cancer properties due to its structural similarity to other bioactive phenoxy compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The primary mechanism of action of 2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of vascular tissue and ultimately the death of the plant. The compound is absorbed through the leaves and roots and translocated throughout the plant, exerting its herbicidal effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxybutanoic acid (2,4-DB): Another phenoxy herbicide with a butanoic acid backbone.
Methyl 2,4-dichlorophenoxybutanoate: A methyl ester derivative of 2,4-DB.
Uniqueness
2-Hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate is unique due to the presence of the hydroxyethyl group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in agriculture and research.
Properties
CAS No. |
116161-57-0 |
|---|---|
Molecular Formula |
C12H14Cl2O4 |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O4/c1-2-10(12(16)17-6-5-15)18-11-4-3-8(13)7-9(11)14/h3-4,7,10,15H,2,5-6H2,1H3 |
InChI Key |
QLZWYYMCBXMZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCCO)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

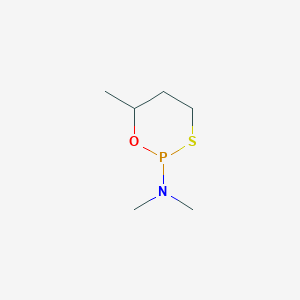
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
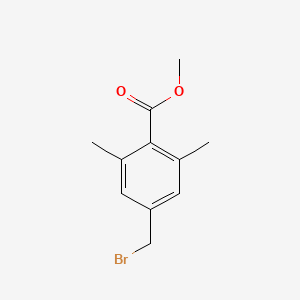
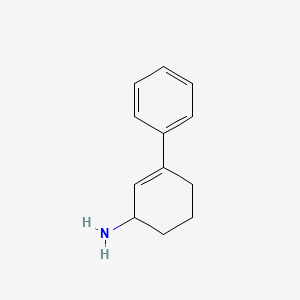
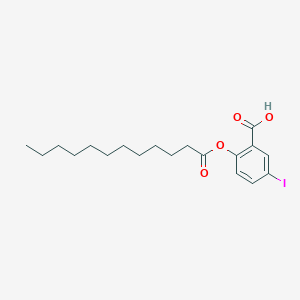
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)
